1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene
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Overview
Description
1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene is a fluorinated aromatic compound characterized by the presence of four fluorine atoms and two isopropoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene typically involves the fluorination of a suitable precursor, such as a diisopropoxybenzene derivative. The reaction conditions often require the use of fluorinating agents like elemental fluorine or other fluorine-containing compounds under controlled temperature and pressure conditions . Industrial production methods may involve large-scale fluorination processes with optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully reduced forms, depending on the reducing agents and conditions used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and fluorinated polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activities of fluorinated aromatic compounds, including their use as enzyme inhibitors or imaging agents.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene exerts its effects is primarily related to its electronic properties. The presence of fluorine atoms significantly alters the electron density distribution in the benzene ring, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking .
Comparison with Similar Compounds
1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrafluorobenzene: Lacks the isopropoxy groups, making it less sterically hindered and more reactive in certain substitution reactions.
2,3,5,6-Tetrafluoro-1,4-phenylenediamine: Contains amino groups instead of isopropoxy groups, leading to different reactivity and applications.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Features a trifluoromethyl group, which further enhances its electron-withdrawing properties.
The uniqueness of this compound lies in its combination of fluorine atoms and isopropoxy groups, which impart distinct electronic and steric characteristics, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1980064-18-3 |
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Molecular Formula |
C12H14F4O2 |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5,6-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H14F4O2/c1-5(2)17-11-9(15)7(13)8(14)10(16)12(11)18-6(3)4/h5-6H,1-4H3 |
InChI Key |
QZWHKSWAFYMGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)F)F)OC(C)C |
Origin of Product |
United States |
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